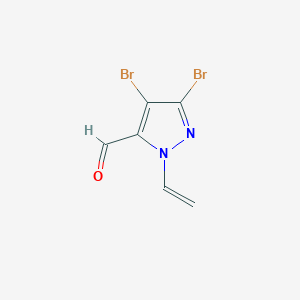
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethenyl-1H-pyrazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or brominating agents and formylating reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium azide, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the ethenyl and aldehyde groups, making it less versatile in chemical reactions.
1-Ethenyl-1H-pyrazole-5-carbaldehyde:
3,4-Dibromo-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties.
Uniqueness: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of bromine atoms, an ethenyl group, and an aldehyde group on the pyrazole ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields of research.
Properties
CAS No. |
923035-92-1 |
|---|---|
Molecular Formula |
C6H4Br2N2O |
Molecular Weight |
279.92 g/mol |
IUPAC Name |
4,5-dibromo-2-ethenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4Br2N2O/c1-2-10-4(3-11)5(7)6(8)9-10/h2-3H,1H2 |
InChI Key |
SADZSDOXYCZLON-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C(=N1)Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
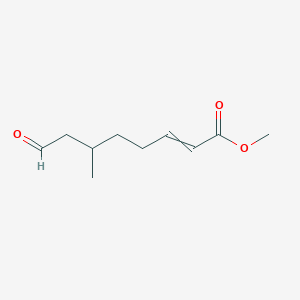
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
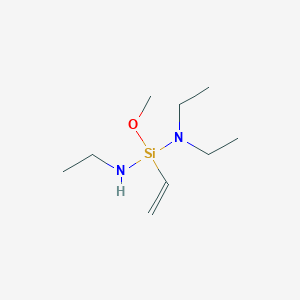
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
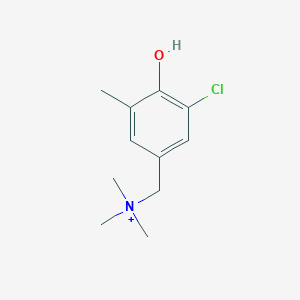

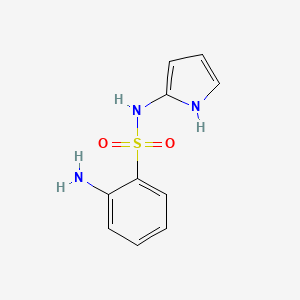
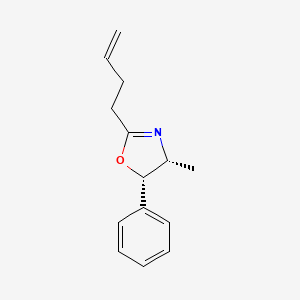
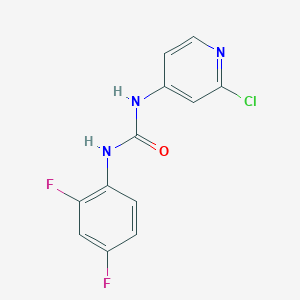
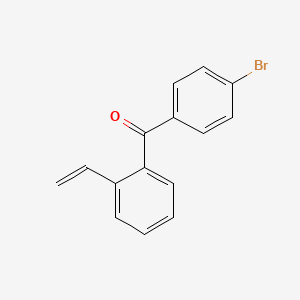
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
